

Application Notes and Protocols for CRISPR/Cas9 Gene Editing in Medicago Protoplasts

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Compound of Interest

Compound Name: *Medicagol*

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These application notes provide a comprehensive guide to utilizing the CRISPR/Cas9 system for targeted gene editing in Medicago protoplasts. The protocols detailed below cover protoplast isolation, vector construction, PEG-mediated transformation, and subsequent analysis of editing efficiency. This powerful technique enables rapid functional gene analysis and the development of precisely modified plant lines for research and biotechnological applications.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from established protocols for CRISPR/Cas9 gene editing in Medicago protoplasts, providing a comparative overview for experimental planning.

Table 1: Protoplast Isolation and Transformation Parameters

Parameter	Medicago truncatula (Root Protoplasts)[1][2]	Medicago truncatula (Mesophyll Protoplasts)[3][4]	General Plant Protoplasts (for comparison)
Starting Material	5-6 day old seedlings	Greenhouse-grown plants[3][4]	Varies by species
Enzyme Solution	Not specified	Not specified	Cellulase, Macerozyme, Pectolyase
Protoplast Yield	Not specified	Not specified	~75 x 10 ⁶ per gram of leaf material[5]
Protoplast Density for Culture	Not specified	6-8 x 10 ⁵ protoplasts/mL[3][4]	Varies
Transformation Method	PEG-mediated[1][2]	Not specified for CRISPR, but regeneration protocol exists[3][4]	PEG-mediated[6][7][8][9]
Plasmid DNA Concentration	~1 µg/µL[2]	Not applicable	20 µg[10]
Protoplast Concentration for Transformation	10 ⁴ protoplasts in 200 µL[2]	Not applicable	10 ⁵ protoplasts in 100 µL[11]
PEG Concentration	Equal volume of PEG solution to protoplast/DNA mix[2]	Not applicable	20%[10]
Incubation Time with PEG	5 minutes[2]	Not applicable	15 minutes[10]
Transformation Efficiency	Not specified for gene editing	Not applicable	Up to 87% (GFP reporter)[5]

Table 2: CRISPR/Cas9 Gene Editing Efficiency in Medicago

Promoter for Cas9	Target Gene	Editing Efficiency in <i>M. truncatula</i>	Notes
Arabidopsis UBQ10 promoter	Phytoene desaturase (PDS)	70% [12]	This promoter showed a four-fold higher mutation efficiency compared to the 35S promoter. [12]
35S promoter	Phytoene desaturase (PDS)	~17.5% (inferred)	The UBQ10 promoter provided a four-fold improvement over the 35S promoter. [12]
Not specified	MtNF-YB10	4.7% - 7.3%	Editing efficiency was noted to be quite low, potentially due to the gene's role in regeneration. [13]

Experimental Protocols

Protocol 1: Protoplast Isolation from *Medicago truncatula* Roots[\[1\]](#)[\[2\]](#)

This protocol is adapted for isolating protoplasts from the roots of the model legume *Medicago truncatula*.

1. Plant Growth and Preparation:

- Scarify *M. truncatula* (ecotype A17) seeds with concentrated H_2SO_4 for 5-7 minutes, then surface sterilize with 10% sodium hypochlorite solution for 5-10 minutes.[\[2\]](#)
- Wash seeds five times in sterile water and keep them overnight in water.[\[2\]](#)
- Germinate seeds on a 1x B5 medium. Grow seedlings for 5-6 days in a growth chamber with a 16 h light/8 h dark cycle.[\[1\]](#) Healthy plant growth is critical for successful protoplast isolation.[\[1\]](#)

2. Protoplast Isolation:

- (Detailed enzyme solution composition and incubation conditions are not fully specified in the source material, but a general procedure involves enzymatic digestion of the cell wall.)
- After digestion, purify the protoplasts.

Protocol 2: PEG-Mediated Transformation of Medicago Root Protoplasts[2]

This protocol describes the introduction of CRISPR/Cas9 plasmids into isolated Medicago root protoplasts using a PEG-calcium fusion method.[1]

1. Preparation:

- Resuspend the isolated protoplasts in a suitable buffer.
- Prepare high-quality plasmid DNA containing the Cas9 and sgRNA expression cassettes at a concentration of approximately 1 µg/µL.[2]

2. Transformation:

- In a 5 mL round-bottom tube, add 20 µL of the plasmid DNA solution.[2]
- Gently mix in 200 µL of the protoplast suspension (containing approximately 10^4 protoplasts).[2]
- Add 220 µL of PEG solution (equal volume to the protoplast/DNA mixture) and mix well by gently tapping the tube.[2]
- Incubate the mixture for 5 minutes at room temperature.[2]

3. Post-Transformation:

- Terminate the transformation by adding 880-900 µL of W5 solution and mix gently by inverting the tube.[2]
- Centrifuge at 400 RCF for 2 minutes at 4°C to pellet the protoplasts.[2]
- Discard the supernatant and resuspend the protoplasts in a suitable culture medium.

Protocol 3: Vector Construction for CRISPR/Cas9 Gene Editing[14]

This protocol outlines the assembly of a plant transformation vector for expressing Cas9 and a specific sgRNA.

1. sgRNA Cassette Assembly:

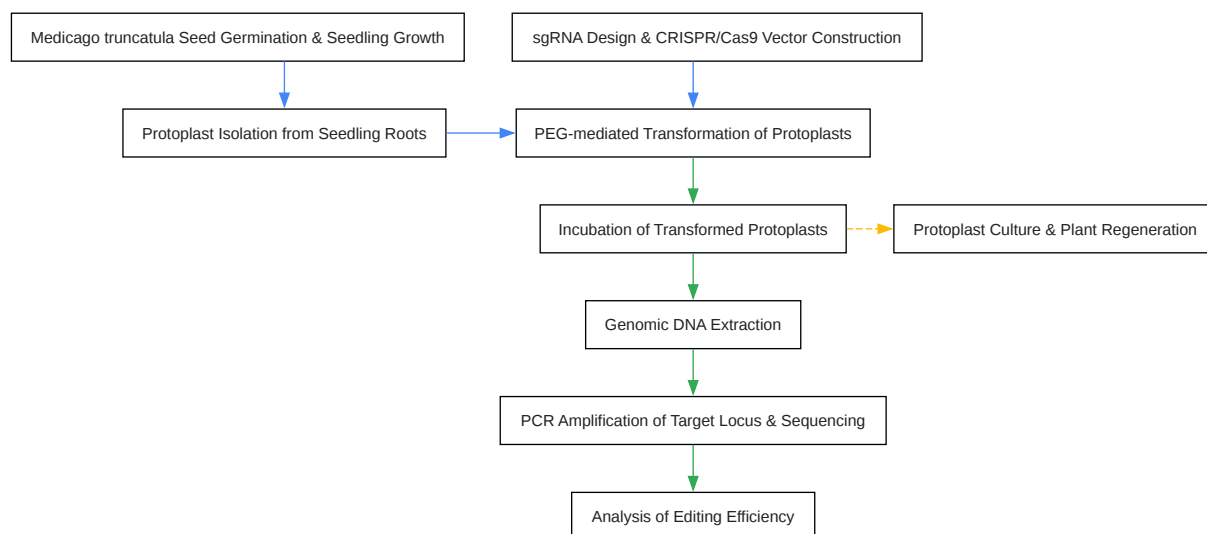
- Amplify the *Medicago truncatula* U6.6 (MtU6) promoter (352 bp) and the sgRNA scaffold (83 bp) from a pUC-based plasmid.[\[14\]](#)
- Synthesize an oligonucleotide corresponding to the 20-nucleotide target sequence.[\[14\]](#)[\[15\]](#)
- Loosely assemble the three fragments (promoter, target sequence, and scaffold) in a ligation-free cloning reaction.[\[14\]](#)
- Use this assembly as a template for a subsequent PCR to amplify the complete sgRNA expression construct.[\[14\]](#)

2. Final Vector Assembly:

- Assemble the amplified sgRNA expression construct into a plant transformation vector that also contains the Cas9 nuclease expression cassette.[\[14\]](#) This vector can then be used for protoplast transformation.

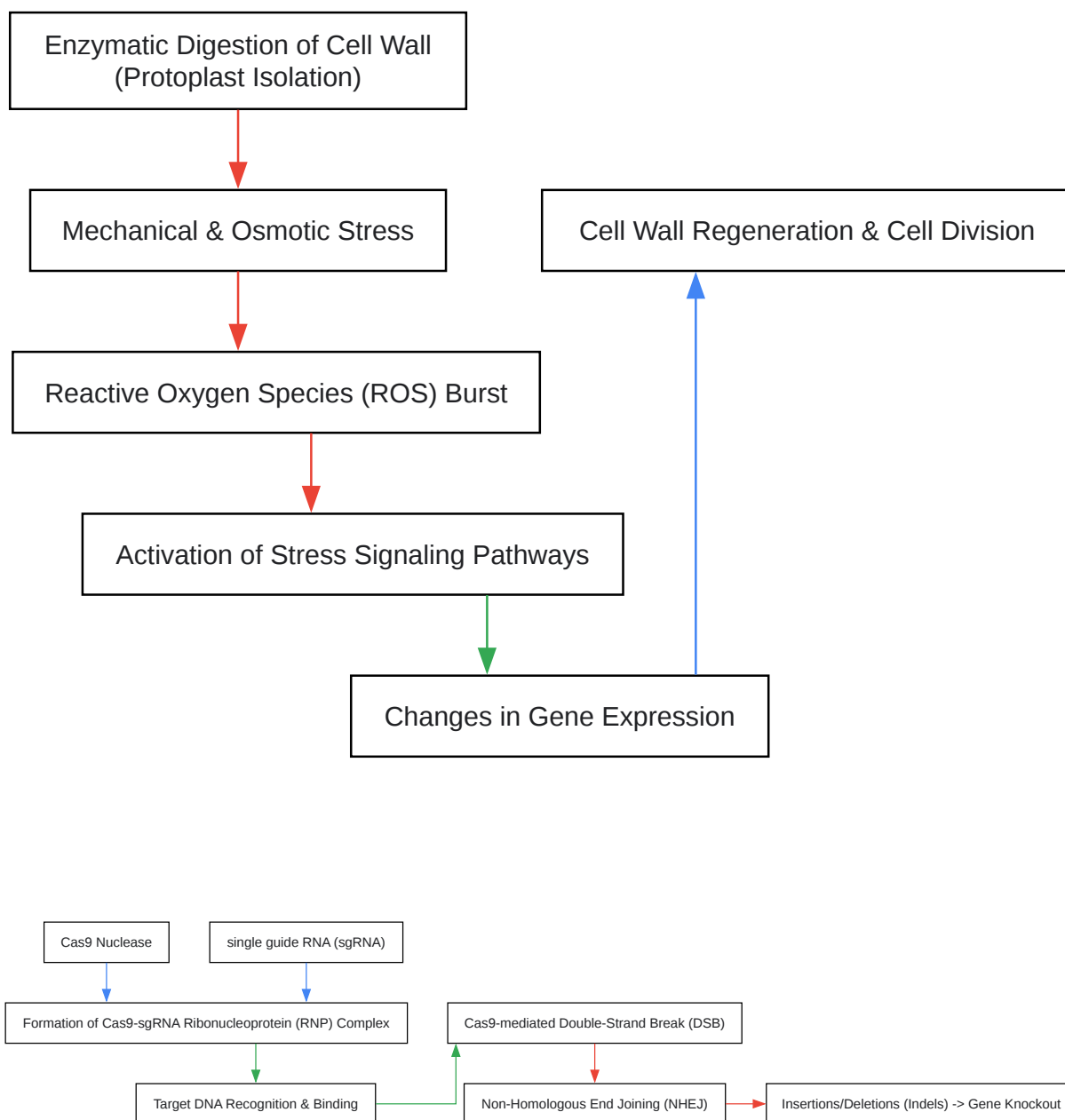
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for CRISPR/Cas9 gene editing in *Medicago* protoplasts.



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References

- 1. Frontiers | An Efficient Protocol for Model Legume Root Protoplast Isolation and Transformation [frontiersin.org]
- 2. An Efficient Protocol for Model Legume Root Protoplast Isolation and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regeneration of Medicago truncatula from protoplasts isolated from kanamycin-sensitive and kanamycin-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Efficient Protoplast Regeneration Protocol and CRISPR/Cas9-Mediated Editing of Glucosinolate Transporter (GTR) Genes in Rapeseed (Brassica napus L.) [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Evaluation of Methods to Assess in vivo Activity of Engineered Genome-Editing Nucleases in Protoplasts [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CRISPR/Cas9 Vector Construction for Gene Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
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